SJ000025081 -

SJ000025081

Catalog Number: EVT-1384827
CAS Number:
Molecular Formula: C28H30FNO5
Molecular Weight: 479.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SJ000025081 involves several chemical reactions that create its unique molecular framework. While detailed synthetic routes may not be publicly available, general methods for synthesizing similar compounds can provide insights into possible approaches.

Methods:

  1. Multi-step Synthesis: This approach typically involves several sequential reactions, where each step introduces specific functional groups or structural features.
  2. Reagents and Catalysts: Common reagents may include various acids, bases, and transition metal catalysts that facilitate the formation of desired bonds.
  3. Purification Techniques: After synthesis, purification methods such as chromatography or recrystallization are employed to isolate the final product from by-products and unreacted materials.

Technical Details: The synthesis process must be optimized for yield and purity, often requiring adjustments in temperature, pressure, and reaction time.

Molecular Structure Analysis

The molecular structure of SJ000025081 is pivotal in determining its biological activity. While specific structural data might not be readily available, compounds in this class typically exhibit complex arrangements that facilitate interaction with biological targets.

Structure:

  • The compound likely features multiple functional groups that enhance solubility and binding affinity to target proteins.
  • A three-dimensional representation can be generated using computational chemistry software, allowing researchers to visualize potential interactions with biological systems.

Data:

  • Molecular weight, elemental composition, and specific stereochemistry are critical parameters that define the compound's identity.
  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm structural details.
Chemical Reactions Analysis

SJ000025081 may undergo various chemical reactions that can affect its stability and efficacy as a therapeutic agent.

Reactions:

  1. Hydrolysis: Depending on the functional groups present, hydrolysis may occur under physiological conditions, impacting bioavailability.
  2. Oxidation-Reduction Reactions: These reactions could modify the compound's reactivity and interaction with biological targets.
  3. Ligand Binding: The ability of SJ000025081 to form complexes with proteins or nucleic acids is essential for its mechanism of action.

Technical Details: Understanding these reactions requires knowledge of reaction kinetics and thermodynamics to predict how the compound behaves under different conditions.

Mechanism of Action

The mechanism of action for SJ000025081 is crucial for evaluating its therapeutic potential. While specific data might not be available, general principles can be applied based on similar compounds.

Process:

  • SJ000025081 likely interacts with specific receptors or enzymes within cells, leading to altered signaling pathways.
  • It may act as an agonist or antagonist depending on its structural features and target affinity.

Data:

  • In vitro studies assessing binding affinity and cellular responses are essential for elucidating the mechanism.
  • Pharmacokinetic studies can provide insights into absorption, distribution, metabolism, and excretion profiles.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of SJ000025081 is essential for its application in scientific research.

Physical Properties:

  • Melting Point: Indicates thermal stability.
  • Solubility: Determines how well the compound can be administered in biological systems.
  • Stability under Various Conditions: Evaluates how environmental factors affect the compound's integrity over time.

Chemical Properties:

  • pH Stability Range: Important for determining how the compound behaves in different biological environments.
  • Reactivity with Other Compounds: Understanding potential interactions with other molecules is crucial for predicting side effects or synergistic effects in therapeutic applications.

Relevant data on these properties can often be obtained through experimental characterization methods such as Differential Scanning Calorimetry (DSC) or High-Performance Liquid Chromatography (HPLC).

Applications

SJ000025081 holds promise for various scientific applications:

  1. Therapeutic Development: Its potential use in treating diseases such as cancer or neurodegenerative disorders could lead to significant advancements in pharmacotherapy.
  2. Biochemical Research Tools: As a small molecule probe, it could help elucidate biological pathways or validate drug targets.
  3. Screening Assays: The compound may be utilized in high-throughput screening processes to identify additional active compounds within similar chemical classes.
Introduction to SJ000025081 and Antimalarial Research

Global Burden of Malaria and Drug Resistance

Malaria remains a devastating global health challenge, with Plasmodium falciparum causing approximately 90% of malaria-related fatalities, primarily in children under five in sub-Saharan Africa. The World Health Organization estimates 214 million clinical cases and 438,000 deaths annually, highlighting the urgent need for effective therapeutics [2]. The historical cornerstone treatment, chloroquine (CQ), and other 4-aminoquinoline-based drugs like amodiaquine (AQ), have seen their efficacy severely compromised by widespread resistance. This resistance stems primarily from mutations in parasite genes such as the chloroquine resistance transporter (pfcrt) and multidrug resistance gene (pfmdr1), leading to reduced drug accumulation in the parasite's digestive vacuole [2] [3] [9]. The spread of resistant strains follows predictable patterns, often originating in Southeast Asia before reaching Africa, as witnessed previously with CQ and more recently with emerging artemisinin partial resistance linked to kelch13 (PfK13) mutations [3] [8] [10]. This relentless erosion of the antimalarial arsenal underscores the critical necessity for novel compounds with distinct chemical scaffolds and mechanisms of action to circumvent existing resistance pathways.

Table 1: Key Antimalarial Drug Classes and Resistance Challenges

Drug ClassRepresentative CompoundsPrimary Molecular Resistance MarkersGeographic Spread of Resistance
4-AminoquinolinesChloroquine (CQ), AmodiaquinePfcrt (e.g., K76T), Pfmdr1 mutationsGlobal, esp. Africa, Asia, S. America
AntifolatesSulfadoxine-Pyrimethamine (SP)Pfdhfr (e.g., S108N), Pfdhps mutationsWidespread in Africa & Asia
Artemisinin DerivativesArtesunate, ArtemetherPfkelch13 (e.g., C580Y, R539T)Confirmed in Southeast Asia, emerging in Africa
DihydropyridinesSJ000025081Unknown (Novel target?)None reported (Pre-clinical stage)

Emergence of Novel Antimalarial Chemotypes

The repeated emergence of resistance necessitates a continuous pipeline of structurally diverse antimalarial chemotypes. While artemisinin-based combination therapies (ACTs) remain the first-line treatment globally, delayed parasite clearance observed in Southeast Asia signals their vulnerability [5] [10]. Beyond the artemisinins and traditional quinoline-based drugs, significant research explores diverse chemical scaffolds. Natural products continue to provide inspiration, exemplified by quinine (a quinoline alkaloid from Cinchona) and artemisinin (a sesquiterpene lactone from Artemisia annua) [5] [7]. Synthetic efforts focus on chemotypes like spiroindolones (e.g., KAE609/Cipargamin), imidazolopiperazines (e.g., GNF156/KAF156), and, notably, dihydropyridines [5] [10]. These novel chemotypes aim for several advantages:

  • New Mechanisms of Action (MoA): Targeting unexploited parasite pathways or structures reduces susceptibility to pre-existing resistance mechanisms.
  • Activity Against Resistant Strains: Efficacy against parasites resistant to current front-line drugs is paramount.
  • Transmission Blocking: Potential to kill gametocytes and prevent onward transmission.
  • Favourable Pharmacokinetic (PK) Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) for efficacy and dosing convenience. SJ000025081 emerges within this context as a synthetic dihydropyridine representing a distinct structural class from traditional antimalarials [6].

Rationale for Investigating SJ000025081: Chemical and Pharmacological Significance

SJ000025081 (Chemical Abstracts Service Registry Number: 421571-66-6) possesses the molecular formula C₂₈H₃₀FNO₅ and a molecular weight of 479.54 g/mol [6]. Its structure is characterized by a dihydropyridine core, a scaffold less explored historically in antimalarial development compared to quinolines or antifolates. This structural novelty immediately suggests potential for a unique mechanism of action and lack of cross-resistance with current drugs. Early pharmacological profiling indicates promising antimalarial activity. Crucially, SJ000025081 demonstrated significant in vivo efficacy in a murine malaria model infected with Plasmodium yoelii. Intraperitoneal administration (5-100 mg/kg twice daily for 3 days) resulted in a dose-dependent suppression of parasitemia, achieving up to 90% suppression at higher doses [6].

Furthermore, SJ000025081 exhibits a pharmacokinetic profile suitable for further investigation. Preliminary data in CD-1 mice showed a maximum plasma concentration (Cmax) of 0.224 µg/mL and an area under the curve (AUC) of 0.224 µg·h/mL after a single 25 mg/kg intraperitoneal dose suspended in 1% methylcellulose, with a time to Cmax (Tmax) of 1.0 hour [6]. While the exact molecular target remains unidentified, an intriguing observation links SJ000025081 to inhibition of Plasmodium cyclin-dependent kinases (CDKs), specifically Pfmrk. A published 3-D pharmacophore model for Pfmrk inhibition, developed from structurally diverse kinase inhibitors, predicted SJ000025081 to map perfectly onto this model and exhibit excellent antimalarial activity [1]. This suggests Pfmrk or related kinases involved in the parasite cell cycle could be a potential target, differentiating it from the haem detoxification pathway targeted by CQ or the undefined mechanism(s) of artemisinins. The compound also showed low cytotoxicity in preliminary assays (EC₅₀ > 41 µM in HepG2 and Raji cell lines), indicating a potential therapeutic window [6]. The combination of its novel dihydropyridine structure, demonstrable in vivo efficacy against a rodent malaria model, plausible link to a unique molecular target (Pfmrk), and acceptable initial PK properties provides a compelling scientific rationale for the continued investigation of SJ000025081 as a potential antimalarial lead candidate.

Table 2: Summary of Key Preclinical Data for SJ000025081

Properties

Product Name

SJ000025081

IUPAC Name

propyl 7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C28H30FNO5

Molecular Weight

479.5g/mol

InChI

InChI=1S/C28H30FNO5/c1-5-12-35-28(32)25-16(2)30-21-13-18(17-10-11-23(33-3)24(15-17)34-4)14-22(31)27(21)26(25)19-8-6-7-9-20(19)29/h6-11,15,18,26,30H,5,12-14H2,1-4H3

InChI Key

JYAOIVVCGRSAFZ-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.